![molecular formula C36H72Cl2Sn2 B14320075 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane CAS No. 111495-46-6](/img/structure/B14320075.png)
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,14-Dichloro-1,14-distannabicyclo[121212]octatriacontane is a complex organotin compound with the molecular formula C36H72Cl2Sn2 This compound is notable for its unique bicyclic structure, which includes two tin atoms and two chlorine atoms
Preparation Methods
The synthesis of 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane typically involves the reaction of organotin precursors with chlorinating agents under controlled conditions. One common method involves the use of tin(II) chloride and an organic halide in a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods are less common due to the specialized nature of the compound, but similar synthetic routes can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of organotin hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups using reagents like sodium iodide or organolithium compounds. This leads to the formation of various substituted organotin compounds.
Common reagents and conditions for these reactions include solvents like THF or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds, which are valuable in various catalytic and synthetic processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The tin atoms in the compound can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or alteration of protein structure. This interaction can disrupt normal cellular processes, which is the basis for its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane can be compared with other organotin compounds such as:
Dichloro(1,2-diaminocyclohexane)platinum(II): This compound is used in chemotherapy and has a different mechanism of action involving DNA binding.
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II): Used in catalysis, this compound has a different metal center and ligand structure.
1,2-Dichloroethane: A simpler chlorinated hydrocarbon used primarily as a solvent and in the production of vinyl chloride.
The uniqueness of this compound lies in its bicyclic structure and the presence of two tin atoms, which confer distinct chemical properties and reactivity compared to other organotin and organometallic compounds.
Properties
CAS No. |
111495-46-6 |
|---|---|
Molecular Formula |
C36H72Cl2Sn2 |
Molecular Weight |
813.3 g/mol |
IUPAC Name |
1,14-dichloro-1,14-distannabicyclo[12.12.12]octatriacontane |
InChI |
InChI=1S/3C12H24.2ClH.2Sn/c3*1-3-5-7-9-11-12-10-8-6-4-2;;;;/h3*1-12H2;2*1H;;/q;;;;;2*+1/p-2 |
InChI Key |
GWLNWMKHPXIJFO-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCCCC[Sn]2(CCCCCCCCCCCC[Sn](CCCCC1)(CCCCCCCCCCCC2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


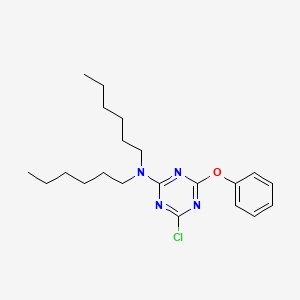
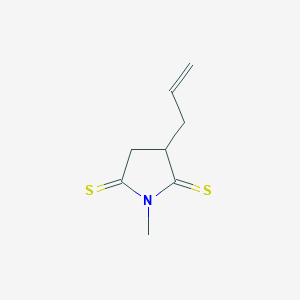
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
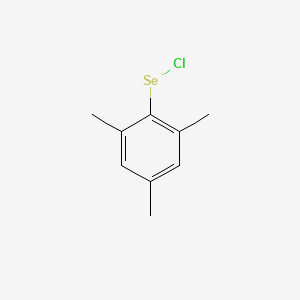
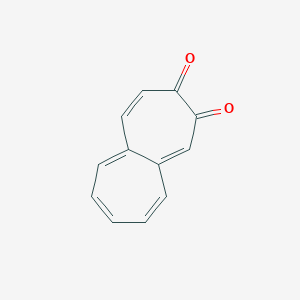
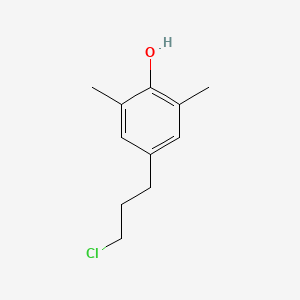
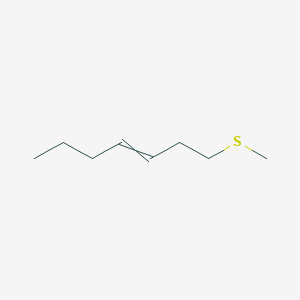
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
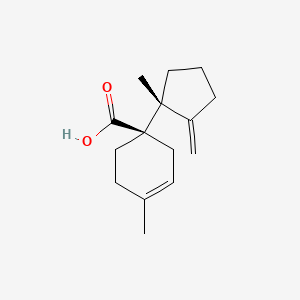

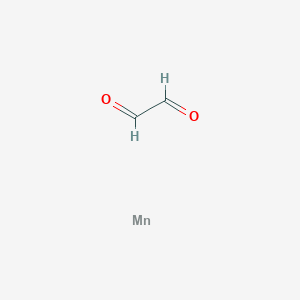
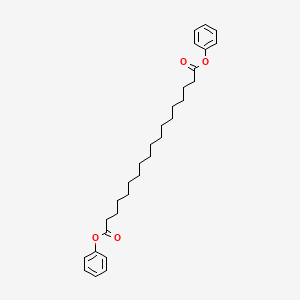
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)

